(2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate
Description
The compound "(2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate" (CAS 55285-14-8), commonly known as Carbosulfan, is a carbamate insecticide with the molecular formula C₂₀H₃₂N₂O₃S . Structurally, it features a benzofuran core substituted with two methyl groups at the 2-position and a dibutylsulfamoyl moiety attached to the N-methylcarbamate group. This configuration enhances its systemic activity and stability, making it effective against a broad spectrum of agricultural pests. Trade names include Marshal, Advantage, and Posse .
Properties
CAS No. |
73315-64-7 |
|---|---|
Molecular Formula |
C20H32N2O5S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate |
InChI |
InChI=1S/C20H32N2O5S/c1-6-8-13-22(14-9-7-2)28(24,25)21(5)19(23)26-17-12-10-11-16-15-20(3,4)27-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |
InChI Key |
XCRKTRRUNJXYIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)N(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors to form the benzofuran ring. Common reagents include phenols and aldehydes under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Carbamate Group: The carbamate group is introduced through the reaction of the benzofuran derivative with isocyanates or carbamoyl chlorides.
Addition of the Dibutylsulfamoyl Moiety: The final step involves the reaction of the intermediate compound with dibutylsulfamoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Scientific Research Applications
Insecticidal Applications
One of the prominent applications of this compound is in pest control. Its structural similarity to other carbamate insecticides suggests it may exhibit significant insecticidal activity. Studies have indicated that compounds with similar structures can effectively target pests such as aphids and other Hemiptera species.
Case Study: Efficacy Against Aphids
Research has demonstrated that formulations containing carbamate derivatives can enhance the efficacy of insecticides against aphids. For instance, a study found that nano-formulated natural pyrethrins combined with carbamate derivatives showed superior insecticidal effects compared to traditional formulations. This approach not only increases the effectiveness against target pests but also minimizes harm to non-target organisms .
Medicinal Applications
Beyond agricultural use, the compound's potential in medicinal chemistry is noteworthy. Its structural characteristics may enable interactions with biological targets relevant to therapeutic applications.
Case Study: Antitumor Activity
Recent investigations into carbamate derivatives have revealed promising antitumor activities. Compounds structurally related to (2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate have been studied for their ability to inhibit cancer cell proliferation in vitro. These findings suggest that further research could explore the compound's mechanism of action and its potential as an anticancer agent.
Environmental Impact and Safety
The environmental safety profile of (2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate is critical for its application in agriculture. The compound has been evaluated for its toxicity to aquatic life and terrestrial organisms. Regulatory bodies have highlighted the need for comprehensive assessments to ensure that its use does not lead to adverse ecological effects .
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Structural and Functional Differences
Carbosulfan belongs to the aryl N-methylcarbamate family, which includes compounds like Carbofuran and fluorocarbonyl derivatives. Key structural variations lie in the substituents on the carbamate nitrogen, influencing physicochemical properties and biological activity.
Table 1: Comparative Analysis of Carbosulfan and Analogues
Efficacy and Environmental Impact
- However, its sulfamoyl moiety may enhance persistence in soil, requiring careful resistance management.
- Carbofuran: High solubility (351 g/mL) contributes to groundwater contamination risks, as noted in agricultural runoff studies . Its simpler methyl substituent facilitates rapid hydrolysis, but acute toxicity to non-target organisms (e.g., birds) remains a concern.
- Fluorocarbonyl Derivatives : Introduced by Union Carbide in the 1980s, these compounds exhibit increased reactivity due to the electron-withdrawing fluorine group, but instability in aqueous environments limits practical use .
Toxicity Profiles
- Carbosulfan : The sulfamoyl group reduces mammalian acetylcholinesterase inhibition compared to Carbofuran, though it remains highly toxic to aquatic invertebrates .
- Carbofuran : Classified as a WHO Class Ib hazard (extremely hazardous) due to its potent neurotoxicity .
- Butyl Derivatives: Limited data exist, but structural analogs suggest moderate toxicity due to bulkier substituents slowing enzyme interactions .
Biological Activity
(2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate is a chemical compound with significant biological activity, particularly in pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H32N2O5S. Its structure includes a benzofuran moiety, which is known for various biological activities. The compound's unique configuration allows it to interact with biological systems effectively.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, which can lead to alterations in metabolic pathways. This inhibition can affect various physiological processes.
- Neurotransmitter Modulation : There is evidence suggesting that this compound may influence neurotransmitter levels, potentially impacting mood and cognitive functions.
Toxicological Profile
The compound exhibits significant toxicity under certain conditions:
- Acute Toxicity : It is classified as fatal if swallowed or inhaled and poses a high risk to aquatic life, indicating its potential environmental impact .
- Chronic Effects : Long-term exposure may result in cumulative toxic effects, necessitating careful handling and usage guidelines.
Case Studies
- Study on Neurotoxicity : A recent study investigated the neurotoxic effects of similar carbamate derivatives, revealing that they can induce neurodegenerative changes in animal models. The findings suggest that (2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate may share similar properties due to its structural analogies .
- Environmental Impact Assessment : Research has shown that compounds with similar structures can accumulate in aquatic environments, leading to adverse effects on marine life. This reinforces the need for environmental monitoring when using such substances .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
